1,8-Naphthyridin-2(1H)-one
Overview
Description
1,8-Naphthyridin-2(1H)-one is a heterocyclic compound that is part of the naphthyridine family, which includes various isomeric bicyclic systems containing two pyridine rings. These compounds are known for their biological importance and have been utilized in the design of bioactive molecules, including those with insecticidal activities .
Synthesis Analysis
The synthesis of 1,8-naphthyridin-2(1H)-one derivatives has been achieved through different methods. A catalyst-free and Pd-supported tandem amination sequence has been developed for the assembly of these derivatives, with aliphatic amines reacting in a catalyst-free mode and anilines requiring Pd-supported conditions . Additionally, a series of 1,8-naphthyridine derivatives have been synthesized by hybridizing the naphthyridine scaffold with a neonicotinoid core structure, demonstrating significant insecticidal activity . Another efficient synthetic route involves the reaction of 2-methyl-4H-pyrido[2,3-d][3,1]oxazin-4-one with active methylene compounds to produce 3-substituted 4-hydroxy-1,8-naphthyridin-2(1H)-ones .
Molecular Structure Analysis
The molecular structure of 1,8-naphthyridin-2(1H)-one derivatives has been characterized using various spectroscopic methods and X-ray crystallography. For instance, the multifunctional organic semiconductor materials based on 4,8-substituted 1,5-naphthyridine have been synthesized and characterized, revealing their high thermal robustness and phase transition temperatures . Additionally, the structural investigations of 2-methyl-1,8-naphthyridine hydrochloride and hydrobromide have shown that hydrogen-bonds and π-π interactions lead to extended networks .
Chemical Reactions Analysis
1,8-Naphthyridin-2(1H)-one derivatives have been involved in various chemical reactions. For example, reactions with aldehydes have led to novel derivatives with red-fluorescence emissions and two-photon absorption . The known 1,8-naphthyridine-2,7-dicarboxaldehyde has been elaborated into novel 2,7-dimethylimine derivatives through condensation with various primary amines .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,8-naphthyridin-2(1H)-one derivatives have been extensively studied. The synthesized 4,8-substituted 1,5-naphthyridines exhibit low optical band gaps and emit blue fluorescence in both dilute solution and solid state. Their electron affinities and ionization potentials make them suitable for use as electron-transport materials and hole-injecting/hole-transport materials, respectively . The electrochemical characterization of binuclear rhodium and ruthenium complexes with 1,8-naphthyridine-2,7-dicarboxylate has also been reported, with the mixed-valence state RuIII-RuII being highly stabilized by the ligand .
Scientific Research Applications
Application in Cancer Therapy
- Scientific Field : Oncology
- Summary of the Application : 1,8-Naphthyridin-2(1H)-one is used in the design and synthesis of derivatives that act as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors .
- Methods of Application or Experimental Procedures : The research involved the design and synthesis of a series of 1H-pyrrolo[2,3-b]pyridine derivatives, which were then evaluated for their activities against FGFR1, 2, and 3 .
- Results or Outcomes : Among the synthesized compounds, compound 4h exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively. In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. It also significantly inhibited the migration and invasion of 4T1 cells .
Application as Cannabinoid-2 Receptor Agonists
- Scientific Field : Pharmacology
- Summary of the Application : 1,8-Naphthyridin-2(1H)-one is used in the design and synthesis of new 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives, which act as highly selective cannabinoid-2 receptor agonists .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the available resources .
- Results or Outcomes : The specific results or outcomes are not detailed in the available resources .
Application in Solvent-Free Synthesis
- Scientific Field : Organic Chemistry
- Summary of the Application : 1,8-Naphthyridin-2(1H)-one is used in the solvent-free synthesis of 2,9-di(3-aryl[1,8]naphthyridin-2-yl)-1,2,3,4,7,8,9,10-octahydro[1,2]diazepino[4’,5’:4,5]naphtho[1,8-de][1,2]diazepine-1,4,7,10-tetraones .
- Methods of Application or Experimental Procedures : The synthesis is reported by the cyclocondensation of 3-aryl-2-hydrazino-1,8-naphthyridines with 1,4,5,8-naphthalene tetracarboxylic diandydride in a 2:1 molar ratio in the presence of a catalytic amount of DMF in combination with microwave irradiation .
- Results or Outcomes : The products are obtained in very good yields with high purity. The compounds have been evaluated for their antibacterial and anti-inflammatory activities .
Application in ACAT Inhibitory Activity
- Scientific Field : Pharmacology
- Summary of the Application : 1,8-Naphthyridin-2(1H)-one is used in the synthesis of 4-aryl-1,8-naphthyridin-2(1H)-on-3-yl urea derivatives with hydrophilic groups to improve aqueous solubility and pharmacokinetic property .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the available resources .
- Results or Outcomes : SMP-797, one of the synthesized compounds, showed potent ACAT inhibitory activity and excellent oral efficacy .
Application in FGFR Inhibitory Activity
- Scientific Field : Pharmacology
- Summary of the Application : 1,8-Naphthyridin-2(1H)-one is used in the design and synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the available resources .
- Results or Outcomes : Among the synthesized compounds, compound 4h exhibited potent FGFR inhibitory activity. In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells .
Application in ACAT Inhibitory Activity
- Scientific Field : Pharmacology
- Summary of the Application : 1,8-Naphthyridin-2(1H)-one is used in the synthesis of 4-aryl-1,8-naphthyridin-2(1H)-on-3-yl urea derivatives with hydrophilic groups to improve aqueous solubility and pharmacokinetic property .
- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the available resources .
- Results or Outcomes : SMP-797, one of the synthesized compounds, showed potent ACAT inhibitory activity and excellent oral efficacy .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1H-1,8-naphthyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-7-4-3-6-2-1-5-9-8(6)10-7/h1-5H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFRUGZMCGCYBRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C=C2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90305955 | |
Record name | 1,8-Naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90305955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Naphthyridin-2(1H)-one | |
CAS RN |
15936-09-1 | |
Record name | 15936-09-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172919 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,8-Naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90305955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,8-dihydro-1,8-naphthyridin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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